![molecular formula C11H9F2N3 B13010067 6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine](/img/structure/B13010067.png)
6-(Difluoromethyl)-[2,4'-bipyridin]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluoromethyl group attached to a bipyridine scaffold, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine typically involves the introduction of the difluoromethyl group onto the bipyridine core. One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of difluoromethyl bipyridine oxides.
Reduction: Formation of difluoromethyl bipyridine amines.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of adapter protein-2 associated kinase 1 (AAK1), which plays a role in the regulation of pain pathways . The compound binds to the active site of AAK1, inhibiting its activity and thereby modulating pain signaling.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-[2,4’-bipyridin]-5-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Methyl)-[2,4’-bipyridin]-5-amine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
6-(Difluoromethyl)-[2,4’-bipyridin]-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new therapeutic agents and materials with specific characteristics.
Properties
Molecular Formula |
C11H9F2N3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C11H9F2N3/c12-11(13)10-8(14)1-2-9(16-10)7-3-5-15-6-4-7/h1-6,11H,14H2 |
InChI Key |
HXYQFMGTFANJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)C(F)F)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)

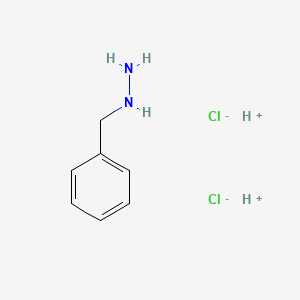


![tert-Butyl(7S,8aR)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13010015.png)
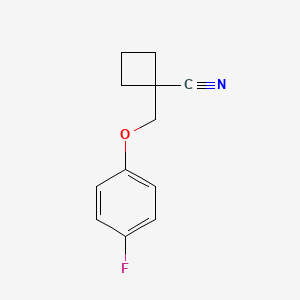
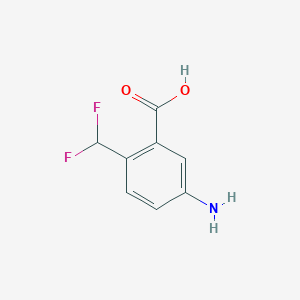
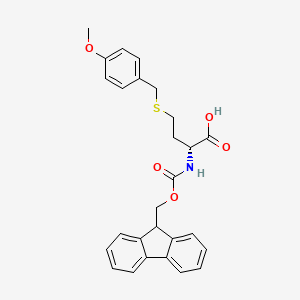
![tert-Butyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B13010030.png)
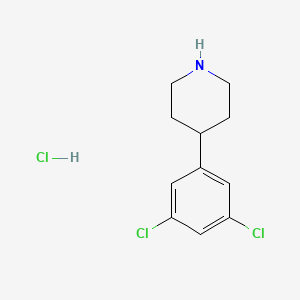
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
![tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)

